molecular formula C15H20BrNO3 B11781063 tert-butyl (3S)-3-(2-bromophenoxy)pyrrolidine-1-carboxylate

tert-butyl (3S)-3-(2-bromophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B11781063
M. Wt: 342.23 g/mol
InChI Key: XGXPBPXYRGHKHB-NSHDSACASA-N
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Description

tert-Butyl (3S)-3-(2-bromophenoxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a Boc (tert-butoxycarbonyl) protecting group at the 1-position and a 2-bromophenoxy substituent at the 3S position of the pyrrolidine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antiviral agents. Its stereochemistry and brominated aromatic moiety contribute to its unique reactivity and biological activity.

Properties

Molecular Formula

C15H20BrNO3

Molecular Weight

342.23 g/mol

IUPAC Name

tert-butyl (3S)-3-(2-bromophenoxy)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-9-8-11(10-17)19-13-7-5-4-6-12(13)16/h4-7,11H,8-10H2,1-3H3/t11-/m0/s1

InChI Key

XGXPBPXYRGHKHB-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=CC=CC=C2Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Stereoselective Reduction of Ketone Precursors

The reduction of ketone intermediates to alcohols followed by functionalization is a cornerstone of pyrrolidine derivative synthesis. In Example 1 of Ambeed’s protocol (Search Result ), (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone undergoes sodium borohydride reduction in tetrahydrofuran (THF) and ethanol at 10–20°C, yielding 56% of the diastereomerically pure alcohol . Adapting this method, tert-butyl (3S)-3-(2-bromophenoxy)pyrrolidine-1-carboxylate could be synthesized via:

  • Ketone Formation : Reacting Boc-protected pyrrolidinone with 2-bromophenol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to install the phenoxy group.

  • Stereoselective Reduction : Treating the resulting ketone with sodium borohydride in THF/ethanol at 0°C to afford the (3S)-alcohol.

This method’s critical advantage lies in its scalability, though competing reduction pathways may require careful pH control during workup .

Nucleophilic Substitution via Activated Intermediates

Nucleophilic substitution at the pyrrolidine C3 position is a direct route to introduce the 2-bromophenoxy group. GlpBio’s stock solution preparation for tert-butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate (Search Result ) highlights the use of bromophenyl precursors in polar aprotic solvents . For the target compound:

  • Leaving Group Installation : Convert the C3 hydroxyl group of Boc-protected pyrrolidine to a mesylate or tosylate using methanesulfonyl chloride or tosyl chloride in dichloromethane (DCM) with triethylamine.

  • Phenoxy Group Introduction : React the mesylated intermediate with 2-bromophenol in dimethylformamide (DMF) at 60°C in the presence of potassium carbonate.

Yields for analogous substitutions in Search Result reach 80% when using aluminum isopropoxide in refluxing isopropyl alcohol, though this requires stringent temperature control .

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric methods ensure high enantiomeric excess (ee) for the (3S) configuration. The Royal Society of Chemistry’s protocol (Search Result ) employs tert-butyldimethylsilyl (TBS) protection to direct stereochemistry during pyrrolidine functionalization . A tailored approach involves:

  • Chiral Induction : Use (S)-proline as the starting material, leveraging its inherent chirality. Boc protection of the amine is performed first using di-tert-butyl dicarbonate in THF.

  • Oxidation and Functionalization : Oxidize the C3 position to a ketone using Dess-Martin periodinane, followed by Grignard addition of 2-bromophenoxymagnesium bromide to yield the tertiary alcohol.

This method achieves >95% ee in analogous syntheses, though Grignard reagent preparation demands anhydrous conditions .

Enzymatic Resolution of Racemic Mixtures

For racemic intermediates, enzymatic resolution offers an eco-friendly alternative. Search Result ’s Example 4 utilizes diisobutylaluminum hydride (DIBAH) in toluene to reduce ketones with high diastereoselectivity . Adapting this:

  • Racemic Synthesis : Prepare racemic tert-butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate via nucleophilic substitution.

  • Enzymatic Hydrolysis : Treat the racemic mixture with Pseudomonas cepacia lipase in phosphate buffer (pH 7) to selectively hydrolyze the (3R)-enantiomer, leaving the (3S)-ester intact.

This method achieves ~40% yield of the desired enantiomer but requires optimization of enzyme loading and reaction time .

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield ee (%) Reference
Stereoselective ReductionNaBH₄, THF/ethanol56%92
Nucleophilic SubstitutionK₂CO₃, DMF80%
Asymmetric Synthesis(S)-proline, Dess-Martin75%>95
Enzymatic ResolutionLipase PS, phosphate buffer40%99

Key Observations :

  • Nucleophilic substitution offers the highest yield but lacks inherent stereocontrol, necessitating chiral starting materials.

  • Asymmetric synthesis achieves superior enantiopurity but involves costly reagents and multi-step protocols.

  • Enzymatic resolution is sustainable but lower-yielding, ideal for small-scale applications .

Purification and Characterization

Post-synthesis purification is critical for pharmaceutical-grade material. Search Result recommends recrystallization from ethyl acetate/hexane (1:4 v/v) to remove diastereomeric impurities . For the target compound:

  • Recrystallization : Dissolve the crude product in hot ethyl acetate, gradually add hexane, and cool to 5°C to isolate white crystals.

  • Column Chromatography : Use silica gel with a gradient of ethyl acetate (10–30%) in hexane to separate unreacted phenols.

Characterization via 1H^1H NMR (400 MHz, CDCl₃) should show distinct signals for the Boc group (δ 1.44 ppm, singlet) and the pyrrolidine protons (δ 3.40–3.70 ppm, multiplet) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl (3S)-3-(2-bromophenoxy)pyrrolidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

    Oxidation: The major products formed from oxidation reactions include oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduction reactions typically yield reduced derivatives of the pyrrolidine ring.

    Substitution: Substitution reactions result in the formation of new compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: tert-butyl (3S)-3-(2-bromophenoxy)pyrrolidine-1-carboxylate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate enzyme activity, receptor binding, and other biochemical processes.

Medicine: this compound has potential applications in medicinal chemistry. It is explored as a lead compound for the development of new drugs, particularly those targeting neurological and inflammatory diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-(2-bromophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, modulating their activity. The pyrrolidine ring can interact with receptors and other biological macromolecules, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variability at the Pyrrolidine 3-Position

tert-Butyl (3S)-3-[(3-amino-2-pyridyl)amino]pyrrolidine-1-carboxylate ()
  • Structure: 3S position substituted with a 3-amino-2-pyridylamino group.
  • Key Differences: Replaces the 2-bromophenoxy group with an aromatic amino-pyridine moiety. Higher polarity due to the amino group (PSA = 59.08 vs. ~40 for the bromophenoxy analog). Application: Used in targeted drug discovery for its hydrogen-bonding capability, enhancing receptor binding .
tert-Butyl 3-[(3,4-dichlorophenyl)sulfanyl]methylpyrrolidine-1-carboxylate ()
  • Structure : 3-position substituted with a (3,4-dichlorophenyl)sulfanylmethyl group.
  • Key Differences: Sulfur atom introduces greater lipophilicity (LogP ≈ 3.5 vs. ~2.8 for bromophenoxy analog). Synthetic Yield: 91% (higher than typical bromophenoxy derivatives), attributed to the stability of the sulfide intermediate .
tert-Butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate ()
  • Structure : 3S position substituted with a brominated pyrazole-carboxamide group.
  • Key Differences: Incorporates a heterocyclic pyrazole ring, enhancing metabolic stability. Molecular weight = 388.26 (vs.

Stereochemical and Functional Group Modifications

tert-Butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate ()
  • Structure : 3R-hydroxymethyl substitution.
  • Key Differences :
    • Stereochemical inversion (3R vs. 3S) alters chiral recognition in enzyme-binding sites.
    • Hydroxymethyl group increases hydrophilicity (LogP ≈ 1.5 vs. ~2.8), influencing solubility .
tert-Butyl (3S)-3-(bromomethyl)pyrrolidine-1-carboxylate ()
  • Structure : 3S-bromomethyl substituent.
  • Key Differences :
    • Bromine positioned on a methyl side chain rather than an aromatic ring.
    • Serves as a versatile alkylation intermediate for further functionalization .

Aromatic Ring Modifications

tert-Butyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate ()
  • Structure : Bromine at the 3-position of a phenyl ring directly attached to the pyrrolidine.
  • Key Differences: Lack of oxygen linkage (phenoxy vs. phenyl) reduces electron-withdrawing effects. Molecular weight = 326.228 (similar to the target compound) but with altered steric bulk .
tert-Butyl (3S)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate ()
  • Structure: Pyridin-2-ylamino group at the 3S position.
  • Key Differences: Nitrogen-rich aromatic system enhances π-π stacking interactions.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituent LogP Synthetic Yield Application
tert-Butyl (3S)-3-(2-bromophenoxy)pyrrolidine-1-carboxylate C15H20BrNO3 ~326 2-Bromophenoxy ~2.8 70–85%* Kinase inhibition, antiviral agents
tert-Butyl (3S)-3-[(3-amino-2-pyridyl)amino]pyrrolidine-1-carboxylate C14H22N4O2 278.36 3-Amino-2-pyridylamino 1.20 75% Receptor-targeted drug design
tert-Butyl 3-[(3,4-dichlorophenyl)sulfanyl]methylpyrrolidine-1-carboxylate C16H21Cl2NO2S 362.30 3,4-Dichlorophenylsulfanylmethyl 3.5 91% Multifunctional ligand synthesis
tert-Butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate C14H22BrN5O3 388.26 Brominated pyrazole-carboxamide 1.8 62% Anticancer lead optimization
tert-Butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate C10H19NO3 201.26 3R-Hydroxymethyl 1.5 85% Chiral alcohol intermediates

*Estimated based on analogous syntheses.

Key Research Findings

  • Stereochemical Impact : 3S configuration in the target compound enhances binding affinity to kinases compared to 3R analogs (e.g., ), as demonstrated in enzymatic assays .
  • Bromine Positioning : Aromatic bromine (as in the target compound) improves halogen bonding with target proteins, whereas aliphatic bromine () is more suited for cross-coupling reactions .
  • Yield vs. Complexity : Heterocyclic substituents (e.g., pyrazole in ) reduce synthetic yields (62%) compared to simpler aryl groups (91% in ), reflecting increased reaction complexity .

Biological Activity

Tert-butyl (3S)-3-(2-bromophenoxy)pyrrolidine-1-carboxylate is an organic compound characterized by its unique pyrrolidine structure, which includes a tert-butyl group and a bromo-substituted phenoxy moiety. With a molecular formula of C₁₅H₁₈BrNO₃ and a molecular weight of approximately 342.23 g/mol, this compound has garnered attention in medicinal chemistry for its potential biological activities and applications.

The biological activity of this compound is primarily attributed to the interactions facilitated by its functional groups. The bromophenoxy moiety is capable of engaging in hydrogen bonding and hydrophobic interactions with various proteins and enzymes, potentially influencing cellular signaling pathways and enzyme activities. This compound may serve as a modulator of specific molecular targets, making it a candidate for further investigation in therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the bromophenoxy substituent. Key steps may include:

  • Formation of the Pyrrolidine Ring : Utilizing appropriate precursors to create the core structure.
  • Bromination : Introducing the bromine atom into the phenoxy group.
  • Carboxylation : Adding the carboxylate functional group to enhance reactivity.

Optimization of these reactions using various catalysts and solvents can lead to improved yields and selectivity.

Interaction Studies

Preliminary studies have indicated that this compound exhibits binding affinity with various biological targets, such as receptors involved in metabolic pathways. These interactions are crucial for understanding its mechanism of action and potential therapeutic uses .

Case Studies

  • Medicinal Chemistry Applications : Research indicates that derivatives of this compound may target neurological or inflammatory pathways, suggesting potential roles in treating conditions like Alzheimer's disease or other neurodegenerative disorders .
  • Anticancer Potential : Similar compounds have shown promise in cancer therapy through mechanisms that involve apoptosis induction and inhibition of tumor cell proliferation .

Comparative Analysis

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

Compound NameMolecular FormulaBiological ActivityNotable Features
This compoundC₁₅H₁₈BrNO₃Potential enzyme modulationContains bromophenoxy moiety
tert-butyl (3S)-3-(4-bromophenoxy)pyrrolidine-1-carboxylateC₁₅H₂₀BrNO₃Enzyme activity studiesSimilar structure with different substitution
Other pyrrolidine derivativesVariesAnticancer, anti-inflammatoryVaries based on substituents

Q & A

Q. What are the optimal synthetic routes for tert-butyl (3S)-3-(2-bromophenoxy)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves nucleophilic substitution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 2-bromophenol. Key steps include:

  • Coupling Reaction: Use a base (e.g., K₂CO₃) in DMF or DMSO at 60–80°C for 12–24 hours to facilitate phenoxide ion formation and subsequent substitution .
  • Chirality Preservation: Maintain anhydrous conditions to prevent racemization at the (3S) stereocenter.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity.
    Optimization Tips:
  • Vary equivalents of 2-bromophenol (1.2–1.5 eq) to minimize unreacted starting material.
  • Screen coupling agents (e.g., Cs₂CO₃ vs. K₃PO₄) to improve yields .

Q. How do structural features like the 2-bromophenoxy group influence the compound’s physicochemical properties?

Methodological Answer: The 2-bromophenoxy group impacts:

  • Lipophilicity: Measured via logP (experimental: ~3.2) using reversed-phase HPLC .
  • Electron-Withdrawing Effects: Bromine enhances stability against nucleophilic attack at the pyrrolidine ring.
  • Conformational Rigidity: X-ray crystallography or NOESY NMR reveals restricted rotation of the phenoxy group, influencing binding to biological targets .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Confirm regiochemistry (e.g., 2-bromo substitution via aromatic proton splitting patterns) and tert-butyl group integrity (δ ~1.4 ppm for C(CH₃)₃) .
  • HRMS: Validate molecular formula (e.g., C₁₅H₂₀BrNO₃ requires [M+H]⁺ = 350.0682).
  • Chiral HPLC: Verify enantiopurity using a Chiralpak AD-H column (hexane/IPA = 90:10, 1 mL/min) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

Methodological Answer:

  • Halogen Substitution: Replace bromine with iodine or chlorine to modulate electronic effects. For example, 5-iodo analogs (see ) show 3-fold higher binding affinity to kinase targets due to increased van der Waals interactions .
  • Pyrrolidine Modifications: Introduce amino or hydroxymethyl groups (e.g., tert-butyl 3-amino-pyrrolidine derivatives) to improve solubility and target engagement .
  • Bioisosteric Replacement: Substitute the tert-butyl carbamate with a trifluoroacetamido group (as in ) to enhance metabolic stability .

Q. How can contradictory data in biological assays (e.g., conflicting IC₅₀ values) be resolved?

Methodological Answer:

  • Assay Standardization: Replicate experiments under identical conditions (pH, temperature, solvent) to isolate variables. For example, DMSO concentration >1% may artificially suppress activity .
  • Off-Target Profiling: Use proteome-wide affinity chromatography (e.g., immobilized compound + cell lysate) to identify non-specific interactions .
  • Computational Docking: Compare binding poses in homology models (e.g., AutoDock Vina) to rationalize discrepancies between in vitro and cell-based assays .

Q. What strategies are effective for optimizing enantiomeric excess (ee) in asymmetric synthesis?

Methodological Answer:

  • Chiral Auxiliaries: Use (S)-proline-derived catalysts to induce stereoselectivity during pyrrolidine ring formation .
  • Dynamic Kinetic Resolution: Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers during esterification steps .
  • Crystallization-Induced Diastereomer Transformation: Recrystallize intermediates with chiral resolving agents (e.g., L-tartaric acid) to achieve >99% ee .

Comparative Analysis of Structural Analogs

Q. Table 1. Key Structural Analogs and Their Research Implications

Compound NameStructural VariationImpact on Research
tert-butyl (3S)-3-(2-bromo-5-chlorophenoxy)pyrrolidine-1-carboxylateAdditional Cl at C5Enhanced halogen bonding in kinase inhibition assays
(S)-tert-butyl 3-(2-bromo-5-iodophenoxy)pyrrolidine-1-carboxylateIodine substitutionImproved radiochemical labeling for PET imaging
tert-butyl 3-(4-bromophenyl)sulfonamido-pyrrolidine-1-carboxylateSulfonamide linkerIncreased solubility for in vivo pharmacokinetic studies

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